6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one
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Overview
Description
6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of tert-butyl and dichloro groups in this compound may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one typically involves the introduction of tert-butyl and dichloro groups onto a naphthalene ring. This can be achieved through various organic reactions such as Friedel-Crafts alkylation for the tert-butyl group and halogenation for the dichloro groups. The reaction conditions may include the use of catalysts like aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution may introduce new functional groups like hydroxyl or amino groups.
Scientific Research Applications
6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one may have various applications in scientific research, including:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other naphthalenones with different substituents, such as:
- 6-tert-Butyl-1,1-dichloronaphthalen-1(1H)-one
- 6-tert-Butyl-1,1-dichloronaphthalen-3(1H)-one
Uniqueness
The uniqueness of 6-tert-Butyl-1,1-dichloronaphthalen-2(1H)-one lies in its specific substituents and their positions on the naphthalene ring, which can influence its chemical reactivity and physical properties.
Properties
CAS No. |
86044-32-8 |
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Molecular Formula |
C14H14Cl2O |
Molecular Weight |
269.2 g/mol |
IUPAC Name |
6-tert-butyl-1,1-dichloronaphthalen-2-one |
InChI |
InChI=1S/C14H14Cl2O/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(17)14(11,15)16/h4-8H,1-3H3 |
InChI Key |
SKQITBZJWCNIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(C(=O)C=C2)(Cl)Cl |
Origin of Product |
United States |
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